Baeckea frutescens 4

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

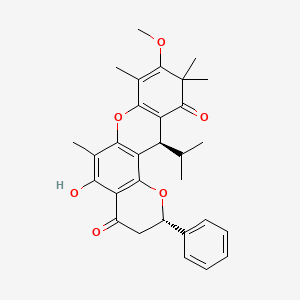

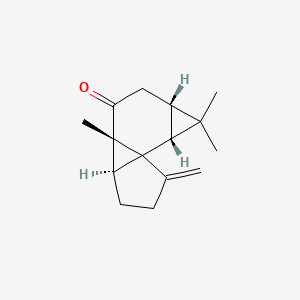

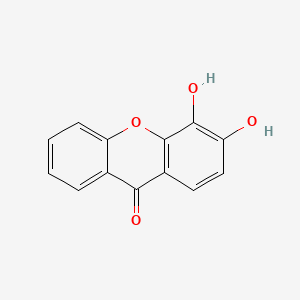

BF 4 is an organic heterotetracyclic compound that is 2,3,10,12-tetrahydro-4H,11H-pyrano[2,3-a]xanthene-4,11-dione substituted by methyl groups at positions 6, 8, 10, and 10, and by hydroxy, isopropyl, methoxy, phenyl, and groups at positions 5, 12, 9, and 2, respectively (the S,S-enantiomer). It is isolated from the leaves of Baeckea frutescens and exhibits cytotoxicity against leukemia cells. It has a role as a metabolite and an antineoplastic agent. It is an organic heterotetracyclic compound, an extended flavonoid, a member of phenols and an ether.

Wissenschaftliche Forschungsanwendungen

Antibacterial Activity

Baeckea frutescens has shown promising antibacterial properties. A study revealed its ethanol extract exhibited high antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) clinical isolates, attributable to bioactive constituents like alkaloids, flavonoids, steroids, and terpenoids (Razmavar et al., 2014). Another investigation reported its water and ethanol extracts possessing remarkable antibacterial activity against Escherichia coli and Salmonella typhi, in addition to notable antioxidant activity (Nisa et al., 2017).

Anti-inflammatory and Antioxidant Properties

Baeckea frutescens has been identified to possess anti-inflammatory activities. Baeckeins, a group of C-methylated biflavonoids isolated from its roots, showed significant anti-inflammatory effects in studies. Specifically, one of these biflavonoids exhibited comparable inhibitory activity to the drug indomethacin (Jia et al., 2014). Additionally, the essential oil from Baeckea frutescens, characterized by compounds like tasmanone and β-pinene, demonstrated antibacterial and antifungal properties, suggesting potential applications in pharmaceuticals, cosmetics, and food industries (Toan et al., 2020).

Phytochemical Analysis and Medicinal Use

Two-dimensional correlation infrared spectroscopy has been applied to analyze Baeckea frutescens extracts, revealing significant flavonoid content. This suggests its use in traditional medicine for antibacterial, antipyretic, and diuretic purposes (Adib et al., 2014). The study of its chemical constituents also highlighted its potential in preventing arteriosclerosis by inhibiting LDL oxidation (Kamiya & Satake, 2010).

Cancer Research

Research has also explored the role of Baeckea frutescens in cancer treatment. For example, its branch extracts exhibited selective cytotoxic activity against human breast cancer cells, indicating potential as an agent for regulating metabolic reprogramming in breast cancer (Shahruzaman et al., 2019).

Ecological Impact Studies

The effects of recreational activities on Baeckea frutescens at Gunung Tahan, Malaysia, were studied, demonstrating changes in wood vessel characteristics due to environmental disturbances. This study suggests the plant's adaptability and responsiveness to ecological changes (Zawawi et al., 2012).

Eigenschaften

Molekularformel |

C30H32O6 |

|---|---|

Molekulargewicht |

488.6 g/mol |

IUPAC-Name |

(2S,12S)-5-hydroxy-9-methoxy-6,8,10,10-tetramethyl-2-phenyl-12-propan-2-yl-3,12-dihydro-2H-pyrano[2,3-a]xanthene-4,11-dione |

InChI |

InChI=1S/C30H32O6/c1-14(2)20-22-25(36-26-16(4)29(34-7)30(5,6)28(33)23(20)26)15(3)24(32)21-18(31)13-19(35-27(21)22)17-11-9-8-10-12-17/h8-12,14,19-20,32H,13H2,1-7H3/t19-,20-/m0/s1 |

InChI-Schlüssel |

NJQFCQXFOHVYQJ-PMACEKPBSA-N |

Isomerische SMILES |

CC1=C(C2=C(C3=C1OC4=C([C@H]3C(C)C)C(=O)C(C(=C4C)OC)(C)C)O[C@@H](CC2=O)C5=CC=CC=C5)O |

SMILES |

CC1=C(C2=C(C3=C1OC4=C(C3C(C)C)C(=O)C(C(=C4C)OC)(C)C)OC(CC2=O)C5=CC=CC=C5)O |

Kanonische SMILES |

CC1=C(C2=C(C3=C1OC4=C(C3C(C)C)C(=O)C(C(=C4C)OC)(C)C)OC(CC2=O)C5=CC=CC=C5)O |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(5'-Adenosyl)(methyl)sulfonio]-2-oxobutanoate](/img/structure/B1237993.png)

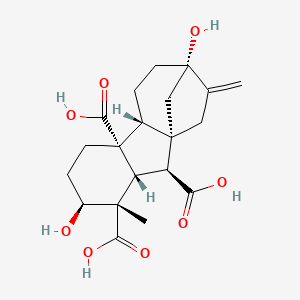

![(3S,5S,10S,13R,14S)-3,5,14-trihydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-10-carboxaldehyde](/img/structure/B1238002.png)

![(2S)-1-[(2S)-2-[[(2S)-2-acetamidopropanoyl]amino]propanoyl]-N-[(2S)-2-[(4-methyl-2-oxochromen-7-yl)amino]propanoyl]pyrrolidine-2-carboxamide](/img/no-structure.png)

![1-[6-(4-chlorophenyl)imidazo[2,3-b][1,3]thiazol-5-yl]-N-[(3,4-dichlorophenyl)methoxy]methanimine](/img/structure/B1238009.png)

![[4-[[(2S)-2-acetamidopropanoyl]-[(1S)-1-carboxyethyl]amino]-3-amino-4-oxobutyl]-(hydroxymethyl)-oxophosphanium](/img/structure/B1238014.png)